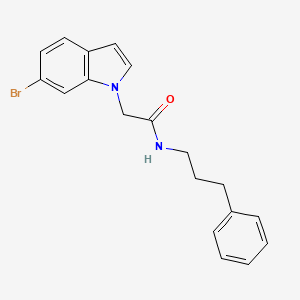
2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acylation: The brominated indole is then acylated with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This compound features a bromine atom at the 6-position of the indole ring, which significantly influences its chemical properties and potential pharmacological effects. The compound's molecular formula is C19H20BrN2O with a molecular weight of approximately 371.3 g/mol.
Structural Characteristics
The unique structural features of this compound include:
- Indole Ring : Provides a scaffold for various biological interactions.
- Bromine Substitution : Enhances reactivity and may influence binding affinity to biological targets.
- Acetamide Moiety : Contributes to the compound's solubility and potential interactions with enzymes and receptors.
Biological Activities
Research indicates that indole derivatives, including this compound, exhibit a range of biological activities, such as:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | Cancer cell lines |
| Reference Compound | 20.0 | MCF-7 (breast cancer) |
The specific IC50 values for this compound are yet to be determined, but its structural similarities to known active compounds suggest significant potential.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors that may alter signaling pathways related to cell growth and survival.
Case Studies
Several studies have focused on the biological evaluation of indole derivatives similar to this compound. For instance:
Study 1: Anticancer Activity
A study evaluated various indole derivatives against different cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values ranging from 10 μM to 30 μM against MCF-7 cells. The study suggested that bromination at specific positions enhances anticancer activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates during metabolism .
Study 2: Antimicrobial Activity
Another investigation reported on the antimicrobial properties of indole derivatives. Compounds with bromine substitutions demonstrated enhanced activity against gram-positive bacteria, indicating that halogenation could improve binding affinity to bacterial targets .
Properties
Molecular Formula |
C19H19BrN2O |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C19H19BrN2O/c20-17-9-8-16-10-12-22(18(16)13-17)14-19(23)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13H,4,7,11,14H2,(H,21,23) |
InChI Key |
NVIWMGGJEFGHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















